3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

CAS No.: 879996-58-4

Cat. No.: VC7801933

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 879996-58-4 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 5-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C12H12N2O2/c1-2-16-11-5-3-9(4-6-11)12-10(8-15)7-13-14-12/h3-8H,2H2,1H3,(H,13,14) |

| Standard InChI Key | WPJPLQDIKYABKY-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=C(C=NN2)C=O |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2=C(C=NN2)C=O |

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

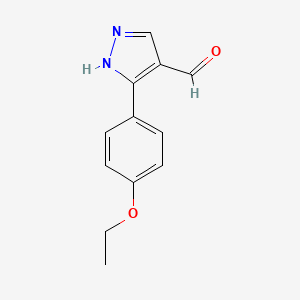

The molecular formula of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol. Its structure consists of a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 3-position with a 4-ethoxyphenyl group and at the 4-position with a formyl (-CHO) group (Figure 1). The ethoxy (-OCH₂CH₃) substituent on the phenyl ring contributes to the compound’s electronic and steric properties, modulating its reactivity in synthetic pathways .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Density | ~1.3 g/cm³ (estimated) |

| Boiling Point | ~450–470°C (extrapolated) |

| LogP (Partition Coefficient) | ~2.1 (predicted) |

| Solubility | Low in water; soluble in DMSO, DMF |

The aldehyde group at the 4-position makes the compound highly reactive toward nucleophiles, while the ethoxy group stabilizes the aromatic system through electron-donating effects .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves cyclization and formylation strategies. A widely employed method is the Vilsmeier-Haack reaction, which introduces the aldehyde group via formylation of a pre-formed pyrazole intermediate .

Scheme 1: Synthesis via Vilsmeier-Haack Reaction

-

Hydrazone Formation: 4-Ethoxyacetophenone reacts with hydrazine to form a hydrazone intermediate.

-

Cyclization: The hydrazone undergoes cyclization in the presence of POCl₃ and DMF, yielding the pyrazole core.

-

Formylation: The Vilsmeier-Haack reagent (POCl₃/DMF) introduces the aldehyde group at the 4-position .

Alternative methods include:

-

Oxidation of Pyrazole Alcohols: 4-Hydroxymethylpyrazoles are oxidized using KMnO₄ or CrO₃ to yield the aldehyde .

-

Multicomponent Reactions: One-pot reactions involving 4-ethoxybenzaldehyde, hydrazine, and β-ketoesters under acidic conditions .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Advantages |

|---|---|---|---|

| Vilsmeier-Haack | 60–75 | POCl₃, DMF, 0–5°C | High regioselectivity |

| Oxidation of Alcohols | 50–65 | KMnO₄, H₂O, 80°C | Mild conditions |

| Multicomponent Reaction | 55–70 | AcOH, reflux | Simplified purification |

Chemical Reactivity and Functionalization

Aldehyde-Directed Reactions

The aldehyde group undergoes characteristic reactions:

-

Condensation: Forms Schiff bases with amines (e.g., reaction with aniline yields imines) .

-

Reduction: Sodium borohydride reduces the aldehyde to a hydroxymethyl group, producing 4-hydroxymethylpyrazoles .

-

Oxidation: Under strong oxidizing conditions (e.g., KMnO₄), the aldehyde converts to a carboxylic acid .

Electrophilic Substitution

The ethoxyphenyl group directs electrophilic substitution to the para position relative to the ethoxy group. For example:

-

Nitration: Concentrated HNO₃ introduces a nitro group at the phenyl ring’s para position .

-

Halogenation: Bromine in acetic acid yields 3-(4-ethoxy-3-bromophenyl)-1H-pyrazole-4-carbaldehyde .

Cycloaddition and Heterocycle Formation

The aldehyde participates in cyclocondensation reactions:

-

Knoevenagel Condensation: With malononitrile to form α,β-unsaturated nitriles .

-

Formation of Pyrazolo[1,5-a]pyrimidines: Reaction with aminopyrimidines under basic conditions .

Industrial and Research Applications

Agrochemicals

Pyrazole derivatives are precursors to herbicides and insecticides. The ethoxy group’s stability under UV light makes it suitable for outdoor formulations .

Materials Science

The compound’s rigid structure aids in designing liquid crystals and organic semiconductors. Its dipole moment (~4.2 D) facilitates charge transport in thin-film devices .

Future Perspectives

-

Structure-Activity Relationships: Systematic modification of the ethoxy and aldehyde groups could optimize pharmacological profiles.

-

Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

-

Targeted Drug Delivery: Conjugating the aldehyde to nanoparticles for site-specific action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume